Chloromethyl nonanoate
Description
Chloromethyl nonanoate (C₁₀H₁₉ClO₂) is an ester derivative of nonanoic acid (pelargonic acid) with a chloromethyl functional group. Chloromethyl esters are typically reactive due to the electrophilic chlorine atom, making them useful intermediates in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
chloromethyl nonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-10(12)13-9-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVIRQBZFULPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335451 | |
| Record name | Chloromethyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-95-3 | |
| Record name | Nonanoic acid, chloromethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77877-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethyl nonanoate can be synthesized through various methods. One common synthetic route involves the esterification of nonanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CHCl) undergoes nucleophilic substitution (S2 or S1) with various nucleophiles:
Key Findings :
-
Protic solvents (e.g., MeOH) favor S1 pathways, leading to racemization in chiral systems .
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Steric hindrance from the nonanoate chain slows substitution at the chloromethyl site.
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Base-catalyzed hydrolysis follows a tetrahedral intermediate mechanism .
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Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity.
Transesterification
Reacting with alcohols in the presence of catalysts yields new esters:
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Ethanol | HSO | Ethyl nonanoate | 75% | |
| Benzyl alcohol | ZnCl | Benzyl nonanoate | 82% |
Notable Reaction :
-
Pd-catalyzed carbonylation with CO surrogates (e.g., formic acid) produces methyl nonanoate derivatives .
Elimination Reactions
Under high-temperature or basic conditions, elimination dominates:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| KCO, DMF, 120°C | Nonenoate + HCl | E2 elimination | |
| Pyrolysis (>200°C) | Alkenes + CO | Radical chain decomposition |
Research Note :
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Chloromethyl Ethers) | Key Influencing Factors |
|---|---|---|
| S2 | 0.5× | Steric hindrance from nonanoate chain |
| Ester hydrolysis | 1.2× | Electron-withdrawing Cl enhances carbonyl reactivity |
| Transesterification | 0.8× | Solvent polarity and catalyst efficiency |
Advanced Research Findings
-
Copper-Catalyzed Asymmetric Synthesis : Enantioselective substitution at the chloromethyl group achieves up to 96% ee using chiral ligands .
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Biological Interactions : Forms covalent adducts with cysteine residues in enzymes, suggesting potential bioactivity.
-
Safety Considerations : Reacts vigorously with water, releasing HCl gas .
Scientific Research Applications
Chloromethyl nonanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl nonanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Nonanoate (C₁₀H₂₀O₂)
- Synthesis: Produced via esterification of nonanoic acid with methanol in the presence of sulfuric acid .
- Applications: Used as a flavoring agent (coconut, wine-like notes) in food and beverages. Taste threshold: 1–10 ppm .
- Reactivity: Less reactive than chlorinated esters due to the absence of an electron-withdrawing group. Demonstrates higher enzymatic conversion to di-esters (0.34 mM) compared to ethyl nonanoate (0.04 mM) in microbial systems .
Ethyl Nonanoate (C₁₁H₂₂O₂)
- Release Dynamics: Affected by pH and hydrocolloid matrices. For instance, carboxylated cellulose reduces its release by 2.6-fold compared to methyl nonanoate .
- Biological Role : Indirectly linked to blood pressure regulation via interactions with neutrophil gelatinase-associated lipocalin (NGAL), though mechanistic studies are lacking .
Chloromethyl Octanoate (C₉H₁₇ClO₂)
- Structure: Shorter carbon chain (C8 vs. C9 in nonanoate derivatives) but shares the chloromethyl group.
- Properties : Molecular weight = 192.68 g/mol; CAS 61413-70-4. Reactivity trends align with chloromethyl ketones, which exhibit antibacterial activity against pathogens like V. cholerae and S. aureus .
Chloromethyl Heptanoate (C₈H₁₅ClO₂)
- Comparative Data: Lower molecular weight (178.66 g/mol) and shorter chain (C7) reduce lipophilicity compared to chloromethyl nonanoate. Such analogs are used in mass spectrometry studies but lack documented biological applications .
Key Research Findings
Reactivity Trends
Chloromethyl esters exhibit higher thiol reactivity than non-chlorinated analogs due to the chlorine atom’s electrophilicity. For example, chloromethyl ketones show potent antibacterial effects (p < 0.0001 in growth inhibition assays) . This suggests this compound could serve as a covalent inhibitor in drug discovery.
Metabolic Pathways
Nonanoate derivatives are metabolized via β-oxidation and Krebs cycle intermediates.
Data Tables
Table 1: Physicochemical Properties of Nonanoate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |
|---|---|---|---|---|
| Methyl nonanoate | C₁₀H₂₀O₂ | 172.26 | 1731-84-6 | Food flavoring |
| Ethyl nonanoate | C₁₁H₂₂O₂ | 186.30 | 1731-94-8 | Fragrance, research |
| Chloromethyl octanoate | C₉H₁₇ClO₂ | 192.68 | 61413-70-5 | Synthetic intermediate |
| Chloromethyl heptanoate | C₈H₁₅ClO₂ | 178.66 | 76068-79-6 | Analytical standards |
Biological Activity
Chloromethyl nonanoate, a compound belonging to the chloroalkanoate family, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its synthesis, reactivity, biological applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chloromethyl group and a nonanoate ester structure. Its molecular formula is C11H21ClO2, which contributes to its reactivity with various nucleophiles and electrophiles. The chloromethyl group allows for the formation of adducts with amines and alcohols, leading to diverse chemical products.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Esterification : Reacting nonanoic acid with chloromethyl chloride in the presence of a catalyst.
- Nucleophilic Substitution : Using nucleophiles to replace the chlorine atom in this compound for further functionalization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations. For instance, a study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, two common pathogens .
Antiproliferative Effects
This compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies demonstrated that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism appears to involve the disruption of cellular processes essential for tumor growth .
Case Study 1: Antimicrobial Efficacy
A case study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Study
In another study focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. This suggests that this compound may be a promising lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other chloroalkyl compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Chloromethyl methyl ether | C2H5Cl | Used as an alkylating agent; simpler structure |
| Dichloromethane | CH2Cl2 | Common solvent; more volatile |
| 2-Chloro-5-(chloromethyl)thiophene | C10H8ClS | Contains sulfur; used in heterocyclic chemistry |
| 2-(Chloromethyl)naphthalene | C11H9Cl | Aromatic system; used in polymer chemistry |
| This compound | C11H21ClO2 | Unique structure; potential in antimicrobial and anticancer applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
